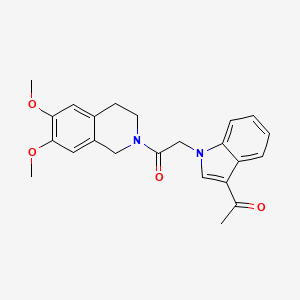

2-(3-acetyl-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

This compound features a hybrid structure combining a 3-acetylindole moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via an ethanone bridge. Though direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate activities such as HIV-1 reverse transcriptase (RT) inhibition , sigma-2 receptor binding , and Smad3 pathway modulation .

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-15(26)19-13-25(20-7-5-4-6-18(19)20)14-23(27)24-9-8-16-10-21(28-2)22(29-3)11-17(16)12-24/h4-7,10-11,13H,8-9,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHOOLCSSAFJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues of the Dihydroisoquinoline-Ethanone Core

The table below summarizes key structural analogs and their properties:

Key Observations:

- Linker Variations: The ethanone bridge in the target compound contrasts with methanone (S6) and propenone (BD629172) linkers, which alter electronic properties and steric bulk.

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in compound 8h) enhance HIV-1 RT inhibition, suggesting the 3-acetylindole in the target compound may mimic this effect .

- Biological Targets: Dihydroisoquinoline derivatives show diverse applications, from antiviral (HIV-1 RT) to anticancer (Smad3 inhibition) .

Physicochemical Properties:

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups: In HIV-1 RT inhibitors (e.g., 8h), para-chloro substituents on phenyl rings enhance potency, likely through hydrophobic interactions in the non-nucleoside binding pocket (NNIBP) . The 3-acetylindole in the target compound may similarly stabilize binding via dipole interactions.

Methoxy Substitution: 6,7-Dimethoxy groups on dihydroisoquinoline improve membrane permeability but may reduce solubility; this is a common feature in CNS-active compounds .

Q & A

Q. Methodology :

- Forced degradation studies : Expose to 0.1M HCl/NaOH at 60°C for 24 hours, monitor via LC-MS .

- Thermogravimetric Analysis (TGA) : Decomposition onset temperature (e.g., >200°C indicates thermal stability) .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) to quantify moisture uptake .

Results for analogs show 10–15% degradation at pH <3 due to acetyl group hydrolysis .

Basic: What biological assays are standard for evaluating this compound’s activity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 reverse transcriptase inhibition at IC50 ~10 µM) .

- Cell viability : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Dose-response curves are normalized to controls (e.g., DMSO vehicle) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Q. Approach :

- Substituent variation : Replace methoxy groups with halogens to modulate lipophilicity .

- Scaffold hopping : Synthesize analogs with pyridine instead of indole to reduce toxicity .

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains) .

Example: A dimethyl analog showed 3-fold higher activity due to enhanced hydrophobic interactions .

Basic: What analytical techniques quantify purity and degradation products?

Answer:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .

- LC-MS : Identify degradation products (e.g., deacetylated or oxidized species) .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) .

Acceptance criteria: ≥95% purity by area normalization .

Advanced: How are computational models validated against experimental data for this compound?

Q. Validation workflow :

Docking scores : Compare predicted binding energies (ΔG) with experimental IC50 values .

Molecular dynamics (MD) : Simulate ligand-protein interactions for 100 ns; validate stability via RMSD plots .

QSAR models : Use partial least squares (PLS) regression to correlate descriptors (e.g., PSA, LogP) with activity .

Discrepancies >1 log unit trigger re-evaluation of force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.